Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 188988-46-7
VCID: VC20929802
InChI: InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

CAS No.: 188988-46-7

Cat. No.: VC20929802

Molecular Formula: C14H18N2O2

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate - 188988-46-7

Specification

CAS No. 188988-46-7
Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
IUPAC Name tert-butyl 3-(aminomethyl)indole-1-carboxylate
Standard InChI InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3
Standard InChI Key DLCWCVSPHUGAPJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN

Introduction

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is a complex organic compound featuring a tert-butyl group attached to an indole ring, which is a common structural motif in many natural products and pharmaceuticals. This compound has garnered significant interest in various fields of research and industry due to its unique chemical and biological properties.

Synthesis Methods

The synthesis of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate typically involves protecting the amino group using a tert-butyl carbamate (Boc) group. This protection is achieved through the reaction of the indole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine under anhydrous conditions.

Industrial Production

Industrial production methods may utilize similar synthetic routes but on larger scales, often employing flow microreactor systems to enhance efficiency and scalability.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Using reagents like potassium permanganate or osmium tetroxide.

  • Reduction: Using agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the amino group.

Reaction TypeReagents Used
OxidationKMnO4, OsO4
ReductionLiAlH4, NaBH4
SubstitutionVarious nucleophiles

Biological Activities

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate shows potential therapeutic applications due to its interactions with biological targets:

Therapeutic Potential

Neurological Disorders: Preliminary studies suggest it may influence serotonin receptor activity, making it suitable for treating depression or anxiety disorders.
Cancer Research: Exhibits cytotoxic effects against glioblastoma cells at low concentrations (0.6 μM).

Mechanism of Action

The mechanism involves interaction with specific molecular targets:

  • The indole ring interacts with enzymes and receptors.

  • The Boc protecting group can be removed under acidic conditions to reveal the free amine for further reactions.

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